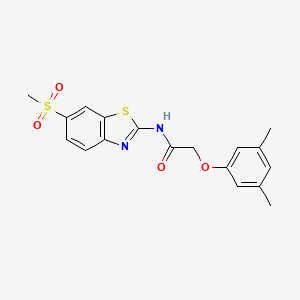
3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with morpholine and pyridylmethylene substituents. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Pyridylmethylene Group: The pyridylmethylene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone core and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine.
Morpholine Substitution: The morpholine group is introduced through nucleophilic substitution, where the thiazolidinone derivative reacts with morpholine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridylmethylene group, converting it to a pyridylmethyl group.
Substitution: The morpholine and pyridylmethylene groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridylmethyl derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against various bacterial and fungal strains. It is also being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Medicine
In medicine, the compound is being explored for its anti-inflammatory effects. It has been shown to inhibit key enzymes involved in the inflammatory process, making it a potential candidate for the development of new anti-inflammatory drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or anticancer agents.
作用机制
The mechanism of action of 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. Its anticancer effects may be due to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of key signaling pathways.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core but different substituents.
Morpholine Derivatives: Compounds with a morpholine ring attached to various functional groups.
Pyridylmethylene Derivatives: Compounds with a pyridylmethylene group attached to different cores.
Uniqueness
3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core with both morpholine and pyridylmethylene substituents
属性
CAS 编号 |
881817-87-4 |
|---|---|
分子式 |
C13H13N3O2S2 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
(5Z)-3-morpholin-4-yl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13N3O2S2/c17-12-11(9-10-1-3-14-4-2-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9- |
InChI 键 |
PPMHZCJITGOGQO-LUAWRHEFSA-N |
手性 SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
规范 SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
溶解度 |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12131601.png)
![3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12131603.png)

![2-{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B12131621.png)

![2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12131631.png)

![Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12131636.png)


![4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12131658.png)
![(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-2-(thiophen-2-yl)vinyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131663.png)


